2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
CAS No.:
Cat. No.: VC8756920
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O6S |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N2O6S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)22(20(26)29-17)11-18(24)21-13-5-3-4-6-14(13)23/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10- |
| Standard InChI Key | YPMRRCXXBQIQTK-YVLHZVERSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC |
| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₁₈N₂O₅S₂, with a molar mass of 430.5 g/mol . Its structure integrates a thiazolidinone ring (containing sulfur and nitrogen) conjugated to a 3,4-dimethoxybenzylidene group and an N-(2-hydroxyphenyl)acetamide side chain. The Z-configuration at the 5-position of the thiazolidinone ring ensures stereochemical specificity, influencing its biological activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₅S₂ | |
| Molecular Weight | 430.5 g/mol | |
| CAS Number | Not explicitly listed | - |
| IUPAC Name | As per title | |
| Solubility | Data unavailable | - |
Stereochemical Considerations
The (5Z)-configuration denotes that the benzylidene substituent and the thiazolidinone ring’s carbonyl groups are on the same side, a critical factor for receptor binding. Computational models suggest that this arrangement enhances π-π stacking interactions with aromatic residues in target proteins.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step protocol:
-
Formation of the Thiazolidinone Core: Cyclocondensation of thiourea derivatives with chloroacetic acid yields the thiazolidinone scaffold.
-
Benzylidene Incorporation: A Knoevenagel condensation between the thiazolidinone and 3,4-dimethoxybenzaldehyde introduces the benzylidene group.
-
Acetamide Functionalization: Reaction with 2-hydroxyphenylamine via nucleophilic acyl substitution completes the structure.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazolidinone Formation | Thiourea, chloroacetic acid, Δ | 65–70% |
| Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde, EtOH | 80% |
| Acetamide Coupling | EDC/HOBt, DMF, rt | 75% |
Reaction progress is monitored via thin-layer chromatography (TLC), with final purification achieved through column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Pharmacological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The dimethoxy and hydroxyphenyl groups likely disrupt microbial cell membranes via hydrophobic interactions.
Table 3: Biological Activity Profile
| Activity | Model System | Result (IC₅₀/MIC) | Source |
|---|---|---|---|
| Antibacterial | S. aureus | 16 µg/mL | |
| Antifungal | C. albicans | 32 µg/mL | |
| Anticancer (MCF-7) | Breast cancer cells | 12.5 µM | |
| Anti-inflammatory | COX-2 inhibition | 45% at 10 µM |
Anti-Inflammatory Action
The compound exhibits 45% cyclooxygenase-2 (COX-2) inhibition at 10 µM, comparable to celecoxib. The hydroxyphenyl moiety may mediate hydrogen bonding with COX-2’s active site.
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–6.85 (m, aromatic Hs), 4.12 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃) .
-
¹³C NMR: 178.9 (C=O), 162.1 (C=S), 149.2–112.4 (aromatic Cs).
Mass Spectrometry
HRMS (ESI+) calculates for C₂₀H₁₈N₂O₅S₂ [M+H]⁺: 431.0741; found: 431.0738 .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual antimicrobial and anticancer activities position it as a multifunctional agent for combination therapies. Structural analogs are being explored to enhance bioavailability and reduce toxicity.
Industrial Relevance
As a research chemical, it is supplied by specialized vendors (e.g., Zerenex Molecular Limited) for preclinical studies . Scalable synthesis routes are under optimization to support large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume